molecular formula C17H25NO6S B12876774 tert-Butyl ((R)-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)(phenylsulfonyl)methyl)carbamate

tert-Butyl ((R)-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)(phenylsulfonyl)methyl)carbamate

Cat. No.: B12876774
M. Wt: 371.5 g/mol
InChI Key: QSILDVXJGLJDHD-ZIAGYGMSSA-N
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Description

tert-Butyl (®-(®-2,2-dimethyl-1,3-dioxolan-4-yl)(phenylsulfonyl)methyl)carbamate is a complex organic compound with the molecular formula C18H27NO6S. This compound is notable for its unique structure, which includes a tert-butyl carbamate group, a dioxolane ring, and a phenylsulfonyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (®-(®-2,2-dimethyl-1,3-dioxolan-4-yl)(phenylsulfonyl)methyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a phenylsulfonyl chloride derivative in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (®-(®-2,2-dimethyl-1,3-dioxolan-4-yl)(phenylsulfonyl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (®-(®-2,2-dimethyl-1,3-dioxolan-4-yl)(phenylsulfonyl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions to study reaction mechanisms and kinetics .

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its unique structure allows it to interact with specific enzymes, making it useful in biochemical assays .

Medicine

In medicinal chemistry, tert-Butyl (®-(®-2,2-dimethyl-1,3-dioxolan-4-yl)(phenylsulfonyl)methyl)carbamate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl (®-(®-2,2-dimethyl-1,3-dioxolan-4-yl)(phenylsulfonyl)methyl)carbamate involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. The dioxolane ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (®-(®-2,2-dimethyl-1,3-dioxolan-4-yl)(phenylsulfonyl)methyl)carbamate is unique due to its combination of functional groups. The presence of both a tert-butyl carbamate and a phenylsulfonyl group provides distinct reactivity and stability, making it valuable in various applications .

Properties

Molecular Formula

C17H25NO6S

Molecular Weight

371.5 g/mol

IUPAC Name

tert-butyl N-[(R)-benzenesulfonyl-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]carbamate

InChI

InChI=1S/C17H25NO6S/c1-16(2,3)24-15(19)18-14(13-11-22-17(4,5)23-13)25(20,21)12-9-7-6-8-10-12/h6-10,13-14H,11H2,1-5H3,(H,18,19)/t13-,14-/m1/s1

InChI Key

QSILDVXJGLJDHD-ZIAGYGMSSA-N

Isomeric SMILES

CC1(OC[C@@H](O1)[C@H](NC(=O)OC(C)(C)C)S(=O)(=O)C2=CC=CC=C2)C

Canonical SMILES

CC1(OCC(O1)C(NC(=O)OC(C)(C)C)S(=O)(=O)C2=CC=CC=C2)C

Origin of Product

United States

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